molecular formula C9H11NO3 B15175419 (4-Ethyl-3-nitrophenyl)methanol

(4-Ethyl-3-nitrophenyl)methanol

Cat. No.: B15175419
M. Wt: 181.19 g/mol
InChI Key: KMULFMUXXKTOSS-UHFFFAOYSA-N
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Description

(4-Ethyl-3-nitrophenyl)methanol is an organic compound characterized by the presence of an ethyl group and a nitro group attached to a benzene ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyl-3-nitrophenyl)methanol typically involves the nitration of (4-Ethylphenyl)methanol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the methanol group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for yield and purity. The process includes careful control of temperature, concentration of reagents, and reaction time to ensure the efficient production of the desired compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using metal hydrides.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or sulfonating agents.

Major Products Formed:

    Oxidation: Formation of (4-Ethyl-3-nitrobenzaldehyde) or (4-Ethyl-3-nitrobenzoic acid).

    Reduction: Formation of (4-Ethyl-3-aminophenyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Ethyl-3-nitrophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Ethyl-3-nitrophenyl)methanol depends on its chemical interactions with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects. The ethyl and methanol groups may also contribute to the compound’s overall activity by influencing its solubility and reactivity.

Comparison with Similar Compounds

  • (4-Methyl-3-nitrophenyl)methanol
  • (4-Ethyl-2-nitrophenyl)methanol
  • (4-Ethyl-3-nitrobenzyl alcohol)

Comparison: (4-Ethyl-3-nitrophenyl)methanol is unique due to the specific positioning of the ethyl and nitro groups on the benzene ring, which influences its chemical reactivity and potential applications. Compared to (4-Methyl-3-nitrophenyl)methanol, the ethyl group provides different steric and electronic effects, potentially leading to variations in biological activity and industrial utility.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(4-ethyl-3-nitrophenyl)methanol

InChI

InChI=1S/C9H11NO3/c1-2-8-4-3-7(6-11)5-9(8)10(12)13/h3-5,11H,2,6H2,1H3

InChI Key

KMULFMUXXKTOSS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CO)[N+](=O)[O-]

Origin of Product

United States

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